![molecular formula C14H13Cl4NO5 B12522347 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid CAS No. 662114-15-0](/img/structure/B12522347.png)
2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid is a synthetic organic compound characterized by its complex structure, which includes a tetrachlorobenzoic acid core and a carboxypentylcarbamoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid typically involves multiple steps:
Formation of the Tetrachlorobenzoic Acid Core: This can be achieved through the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Attachment of the Carboxypentylcarbamoyl Side Chain: This step involves the reaction of the tetrachlorobenzoic acid with 5-aminopentanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxypentyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tetrachlorobenzoic acid core can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzamide
- 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzonitrile
Uniqueness
Compared to similar compounds, 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrachlorobenzoic acid core and carboxypentylcarbamoyl side chain provide a versatile framework for various chemical modifications and applications.
Properties
CAS No. |
662114-15-0 |
|---|---|
Molecular Formula |
C14H13Cl4NO5 |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
2-(5-carboxypentylcarbamoyl)-3,4,5,6-tetrachlorobenzoic acid |
InChI |
InChI=1S/C14H13Cl4NO5/c15-9-7(8(14(23)24)10(16)12(18)11(9)17)13(22)19-5-3-1-2-4-6(20)21/h1-5H2,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
RFTYFZDWSAYFKT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

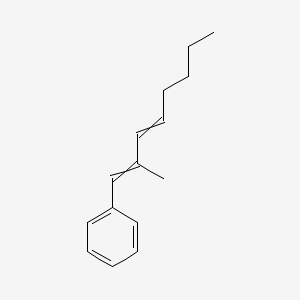
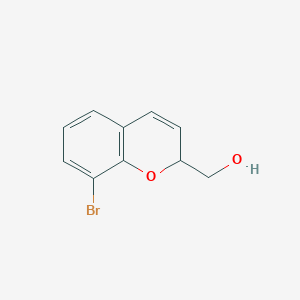
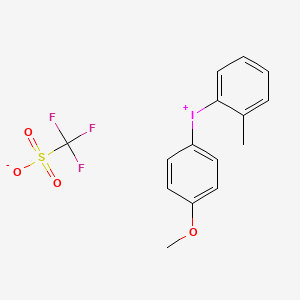
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
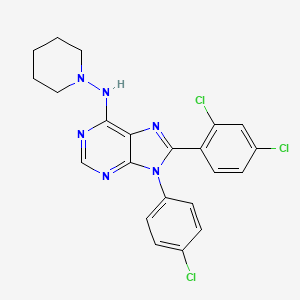

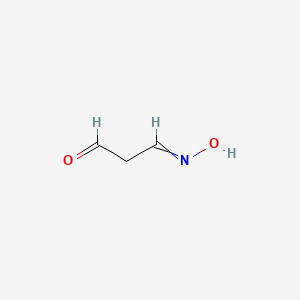
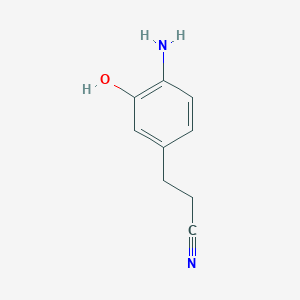
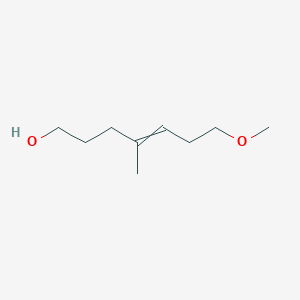
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
